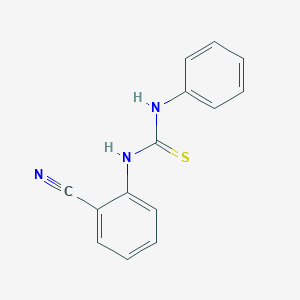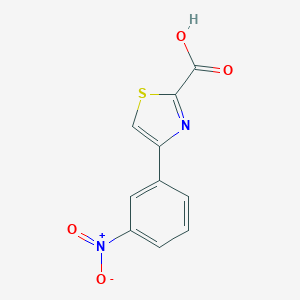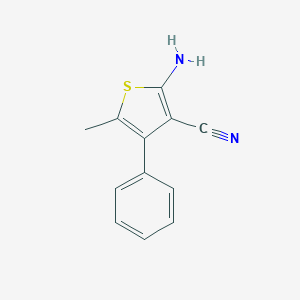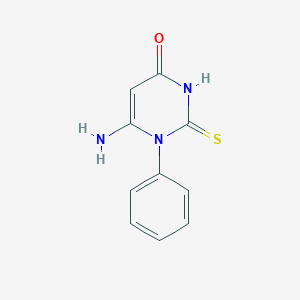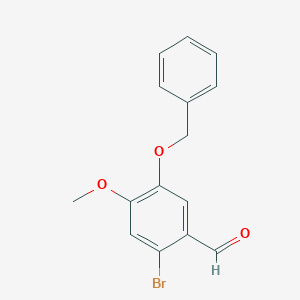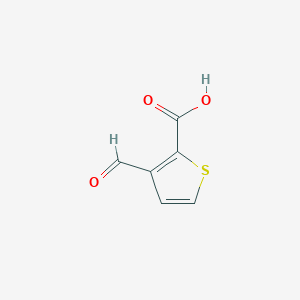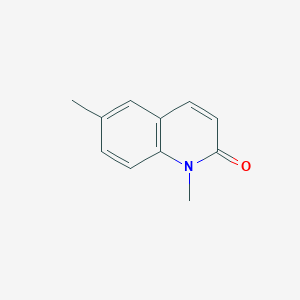
2-Bromo-4,6-dimetil anilina
Descripción general
Descripción
2-Bromo-4,6-dimethylaniline is a chemical compound used in various applications . It is involved in the synthesis of 2-phenoxy-4,6-dimethylaniline and (4aR,9aR)-4a,6,8-trimethyl-4,4a,9,9a-tetrahydro-1H-carbazol-2(3H)-one . It can also react with 3-chloro-3-methyl-but-1-yne to produce 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline .
Synthesis Analysis
The synthesis of 2-Bromo-4,6-dimethylaniline involves various reactions. For instance, it can react with 3-chloro-3-methyl-but-1-yne to produce 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline. This reaction requires the reagent Et3N, catalyst CuCl, and the menstruum dioxane .Molecular Structure Analysis
The molecular formula of 2-Bromo-4,6-dimethylaniline is C8H10BrN . The molecular weight is 200.08 g/mol . The InChI key is YOSJCQJJIHEUKA-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Bromo-4,6-dimethylaniline can react with 3-chloro-3-methyl-but-1-yne to produce 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline. This reaction requires the reagent Et3N, catalyst CuCl, and the menstruum dioxane .Physical and Chemical Properties Analysis
2-Bromo-4,6-dimethylaniline is a white solid . It is insoluble in water .Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones de 2-Bromo-4,6-dimetil anilina
Síntesis de fármacos antineoplásicos: this compound se utiliza como intermedio clave en la síntesis de fármacos antineoplásicos como dasatinib y bosutinib, que son cruciales en el tratamiento de la leucemia mieloide crónica (LMC) y otros cánceres .
Producción de colorantes: Este compuesto sirve como intermedio en la producción de varios colorantes utilizados en la industria textil, mejorando la gama de colores y propiedades disponibles para las telas.
Formulaciones agroquímicas: En la agricultura, this compound participa en la creación de agroquímicos que protegen los cultivos de plagas y enfermedades, mejorando así el rendimiento y la calidad.
Investigación farmacéutica: Se utiliza en investigación farmacéutica para desarrollar nuevos medicamentos, actuando como bloque de construcción para estructuras moleculares complejas.
Síntesis orgánica: El compuesto se emplea en reacciones de síntesis orgánica, como el acoplamiento con 3-cloro-3-metil-but-1-ino para producir moléculas orgánicas especializadas .
Safety and Hazards
2-Bromo-4,6-dimethylaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Relevant Papers The relevant papers retrieved provide valuable information about 2-Bromo-4,6-dimethylaniline. For instance, one paper discusses the hepatotoxicity of 2-bromo-4,6-dinitroaniline (BDNA), a related compound, and the role of the gut-liver axis in rats . Another paper presents a structural study of 2,4-dimethylaniline derivatives .
Mecanismo De Acción
Target of Action
It’s known that aniline derivatives can interact with various biological targets, depending on their specific chemical structure and functional groups .
Mode of Action
2-Bromo-4,6-dimethylaniline can react with 3-chloro-3-methyl-but-1-yne to produce 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline . This reaction requires the reagent Et3N, a catalyst CuCl, and the menstruum dioxane
Biochemical Pathways
Aniline derivatives can potentially affect various biochemical pathways depending on their specific chemical structure and functional groups .
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
Aniline derivatives can have various effects at the molecular and cellular level, depending on their specific chemical structure and functional groups .
Análisis Bioquímico
Biochemical Properties
2-Bromo-4,6-dimethylaniline plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of new compounds. For instance, it can react with 3-chloro-3-methyl-but-1-yne in the presence of a catalyst like CuCl and a reagent such as Et3N to produce 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline . This interaction highlights its utility in organic synthesis and its potential role in biochemical pathways.
Cellular Effects
The effects of 2-Bromo-4,6-dimethylaniline on cellular processes are diverse. It can influence cell function by interacting with cellular proteins and enzymes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific enzymes can lead to the modulation of metabolic pathways, thereby altering the cellular metabolic flux . Additionally, its presence in the cellular environment can impact gene expression, leading to changes in the production of various proteins and enzymes.
Molecular Mechanism
At the molecular level, 2-Bromo-4,6-dimethylaniline exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, it may inhibit certain enzymes by binding to their active sites, preventing the substrate from accessing the enzyme and thus halting the reaction . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4,6-dimethylaniline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-4,6-dimethylaniline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, necessitating careful monitoring of its stability and degradation products.
Dosage Effects in Animal Models
The effects of 2-Bromo-4,6-dimethylaniline vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, it can lead to toxic effects, including damage to organs and tissues . Studies have identified threshold effects, where the compound’s impact on cellular and physiological functions becomes pronounced beyond a certain dosage. It is essential to determine the optimal dosage range to balance efficacy and safety in experimental settings.
Metabolic Pathways
2-Bromo-4,6-dimethylaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites. For example, it can undergo reactions catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolic transformations can affect the compound’s activity and toxicity, influencing its overall impact on cellular and physiological functions.
Transport and Distribution
The transport and distribution of 2-Bromo-4,6-dimethylaniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity within the cell.
Subcellular Localization
The subcellular localization of 2-Bromo-4,6-dimethylaniline is crucial for its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, it could localize to the mitochondria, where it interacts with mitochondrial enzymes and influences cellular respiration and energy production
Propiedades
IUPAC Name |
2-bromo-4,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSJCQJJIHEUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073512 | |
| Record name | 2-Bromo-4,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41825-73-4 | |
| Record name | 2-Bromo-4,6-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41825-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-bromo-4,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041825734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41825-73-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 2-bromo-4,6-dimethylaniline play in the Ullmann ether formation reaction studied in the research?
A1: 2-bromo-4,6-dimethylaniline serves as a substrate in the Ullmann ether formation reaction. The research investigates its reaction with various alkoxides in the presence of different pyridine-based ligands and copper catalysts []. The bromine atom on the aromatic ring is replaced by the alkoxide group, forming an aryl ether.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B183103.png)
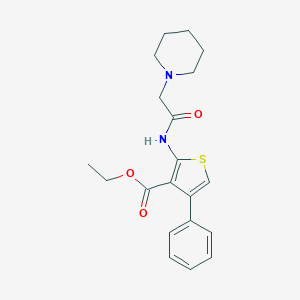
![Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B183105.png)


